molecular formula C10H15N3S B11890968 1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)- CAS No. 646056-18-0

1,7-Diazaspiro[4.4]nonane, 1-(5-isothiazolyl)-

Cat. No.: B11890968
CAS No.: 646056-18-0
M. Wt: 209.31 g/mol
InChI Key: XGMUJEPDDHVWIQ-UHFFFAOYSA-N
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Description

5-(1,7-Diazaspiro[44]nonan-1-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole typically involves the reaction of isothiazole derivatives with spirocyclic amines. One common method includes the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the cyclization process.

Industrial Production Methods

Industrial production of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as recrystallization or chromatography to obtain the desired purity level.

Chemical Reactions Analysis

Types of Reactions

5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced spirocyclic amines.

    Substitution: Formation of substituted isothiazole derivatives.

Scientific Research Applications

5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The isothiazole ring can participate in hydrogen bonding and other interactions, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,7-Diazaspiro[4.4]nonan-1-yl)isoxazole
  • 5-(1,7-Diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole

Uniqueness

5-(1,7-Diazaspiro[4.4]nonan-1-yl)isothiazole is unique due to its specific spirocyclic structure combined with the isothiazole ring. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

CAS No.

646056-18-0

Molecular Formula

C10H15N3S

Molecular Weight

209.31 g/mol

IUPAC Name

5-(1,7-diazaspiro[4.4]nonan-1-yl)-1,2-thiazole

InChI

InChI=1S/C10H15N3S/c1-3-10(4-6-11-8-10)13(7-1)9-2-5-12-14-9/h2,5,11H,1,3-4,6-8H2

InChI Key

XGMUJEPDDHVWIQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=CC=NS3

Origin of Product

United States

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